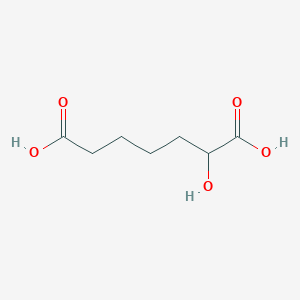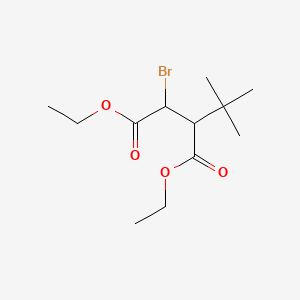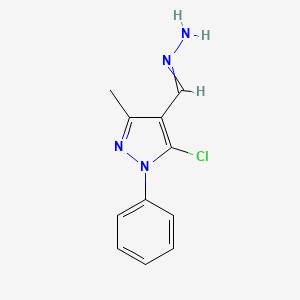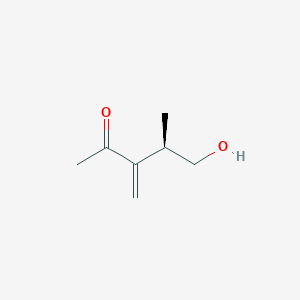
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of acetone with formaldehyde, followed by a series of reduction and oxidation reactions to introduce the hydroxyl and methylene groups. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylene group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methylene group can participate in electrophilic or nucleophilic reactions, altering the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-limonene: A compound with a similar structure but different functional groups.
(4R)-5-hydroxy-4-methyl-2-pentanone: A compound with a similar backbone but lacking the methylene group.
Uniqueness
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one is unique due to the presence of both a hydroxyl group and a methylene group, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
668995-06-0 |
|---|---|
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(4R)-5-hydroxy-4-methyl-3-methylidenepentan-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(4-8)6(2)7(3)9/h5,8H,2,4H2,1,3H3/t5-/m0/s1 |
Clave InChI |
CNCPHMYEULHDIF-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](CO)C(=C)C(=O)C |
SMILES canónico |
CC(CO)C(=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[7-(Dimethylamino)-4-oxo-4H-1-benzopyran-3-yl]prop-2-enoic acid](/img/structure/B12544878.png)
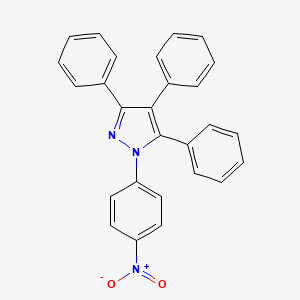
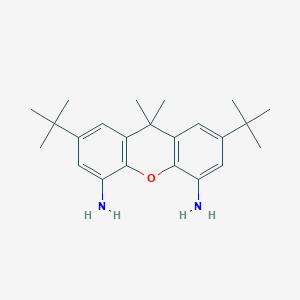
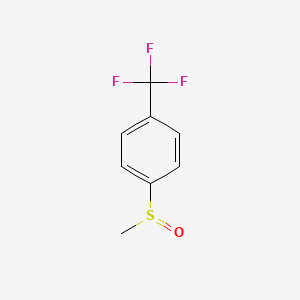
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
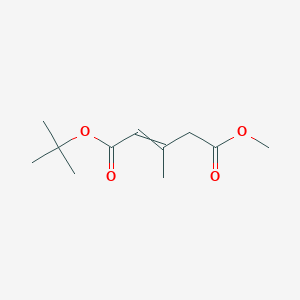
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
